![molecular formula C18H13FN4S B5591617 5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine" is a chemical compound belonging to the thienopyrimidin family. It has garnered interest due to its potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidin derivatives involves complex chemical reactions. For example, Ren et al. (2007) described a method involving tandem aza-Wittig and annulation reactions, resulting in compounds with potential fungicidal activities (Ren et al., 2007). Additionally, Shi et al. (2018) reported a green approach for synthesizing this pharmacologically important class using a catalytic four-component reaction, highlighting the evolution towards more sustainable synthesis methods (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives has been elucidated through various spectroscopic techniques. For instance, single-crystal X-ray diffraction has been utilized to confirm the structures of synthesized compounds, as demonstrated by studies like Ren et al. (2007) (Ren et al., 2007).
Chemical Reactions and Properties
These compounds are known for their reactivity and potential biological activities. For example, the work of Mittal et al. (2011) showed that synthesized thieno[2,3-d]pyrimidin derivatives exhibited significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are typically determined through spectroscopic methods and thermal analysis. Unfortunately, specific data for "5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine" is not available in the reviewed literature.
Chemical Properties Analysis
Chemical properties like stability, reactivity, and potential interactions with biological molecules are key aspects of thieno[2,3-d]pyrimidin derivatives. Studies often employ methods like molecular docking to predict interactions with biological targets, as seen in the work by Moreno-Fuquen et al. (2021) (Moreno-Fuquen et al., 2021).
Applications De Recherche Scientifique
Synthesis and Fungicidal Activities
Research into thieno[2,3-d]pyrimidin-4-amine derivatives has shown their potential in developing fungicides. A study detailed the facile synthesis of novel fluorine-containing derivatives with inhibition activities against pathogens such as Rhizoctonia solani and Botrytis cinerea at specific dosages, highlighting their potential use in agriculture to protect crops from fungal diseases (Ren et al., 2007; Liu & He, 2012).
Antioxidant Activity
Another significant area of application for thieno[2,3-d]pyrimidin-4-amine derivatives is in the development of antioxidant agents. A study synthesizing a new series of N-substituted phenyl derivatives showed that certain compounds exhibit significant radical scavenging activities. This suggests their potential in developing therapeutic agents or supplements aimed at combating oxidative stress-related diseases (Kotaiah et al., 2012).
Photophysical Properties
The photophysical properties of thieno[2,3-d]pyrimidin-4-amine derivatives have also been explored, with research focusing on the synthesis of fluorescent derivatives for potential use in sensing and imaging applications. One study described the synthesis and molecular engineering of fluorescent thieno[3,2-b]pyridine-5(4H)-ones, demonstrating that the photophysical properties of these compounds can be tuned by modifying the functional groups on the scaffold. This opens up possibilities for their use in fluorescence-based sensors and imaging probes (Sung et al., 2018).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it shows promising activity in a particular area (such as medicinal chemistry), then future research could focus on optimizing its activity, reducing any side effects, and investigating its mechanism of action .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-14-5-3-13(4-6-14)15-10-24-18-16(15)17(22-11-23-18)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYMGVYOPMWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)
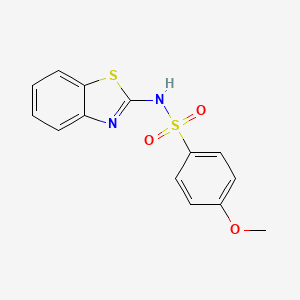
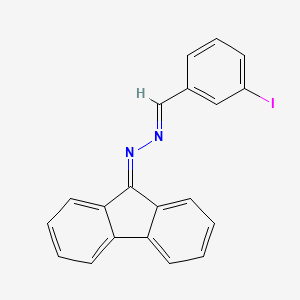
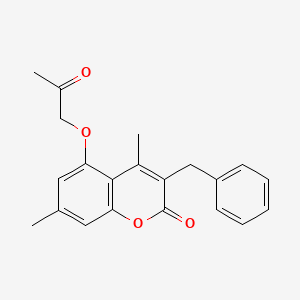
![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)
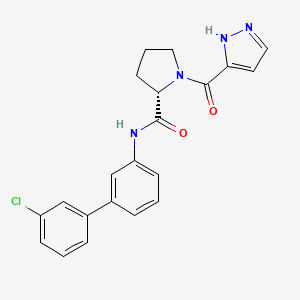
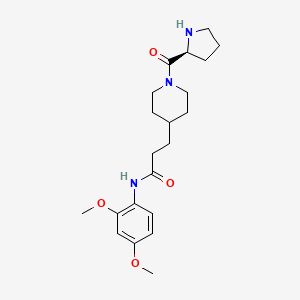
![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
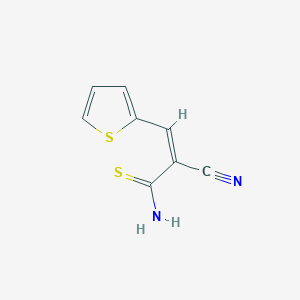
![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)